
Diethyl 1,1-cyclopropanedicarboxylate
Overview
Description
Preparation Methods
Classical Esterification of 1,1-Cyclopropanedicarboxylic Acid
The traditional method involves esterifying 1,1-cyclopropanedicarboxylic acid with ethanol under acidic conditions. This approach leverages Fischer esterification, where the carboxylic acid reacts with excess ethanol in the presence of a catalytic acid (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds via nucleophilic acyl substitution, with water removal driving the equilibrium toward ester formation .
Reaction Conditions :
-
Molar Ratio : 1:5 (acid-to-ethanol)
-
Catalyst : 1–2% concentrated H₂SO₄
-
Temperature : Reflux (~78°C)
-
Duration : 6–12 hours
Workup and Purification :
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Neutralize residual acid with aqueous NaHCO₃.
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Extract the ester into an organic solvent (e.g., dichloromethane).
-
Dry over anhydrous MgSO₄.
Yield : 60–75% (laboratory scale).
Limitations :
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Requires high-purity starting acid.
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Energy-intensive distillation for large-scale production.
Cyclopropanation via Sulfonium Salt Intermediates
A modern approach utilizes (2-bromoethyl)diphenylsulfonium triflate as a cyclopropanating agent. This method, adapted from spirocyclopropane syntheses, involves reacting diethyl malonate with the sulfonium salt under basic conditions .
Mechanism :
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Deprotonation : The malonate’s α-hydrogen is abstracted by a base (e.g., K₂CO₃).
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Ring Closure : The enolate attacks the sulfonium salt, displacing diphenyl sulfide and forming the cyclopropane ring.
Procedure :
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Combine diethyl malonate (1 equiv), sulfonium salt (1.5 equiv), and K₂CO₃ (3 equiv) in ethyl acetate.
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Stir at room temperature for 1.5–4 hours.
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Quench with water, extract with EtOAc, and purify via column chromatography .
Yield : 40–55% (similar to dimethyl analog yields ).
Advantages :
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Avoids carbene intermediates, enhancing safety.
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Compatible with diverse malonate esters.
This method, referenced in early literature, employs carbene insertion into diethyl malonate’s C–H bonds. For example, dichlorocarbene (generated from CHCl₃ and a strong base) reacts with the malonate to form the cyclopropane ring .
Reaction Setup :
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Carbene Source : CH₂I₂ or CHCl₃.
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Base : NaOH or KOH.
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Solvent : Aqueous ethanol or dioxane.
Steps :
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Generate carbene via phase-transfer conditions.
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React with diethyl malonate at 70–100°C.
Yield : 50–65%.
Challenges :
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Requires careful handling of reactive intermediates.
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Competing side reactions reduce selectivity.
Industrial-Scale Production
Large-scale synthesis prioritizes continuous esterification reactors to enhance efficiency:
Parameter | Laboratory Scale | Industrial Process |
---|---|---|
Reactor Type | Batch | Continuous flow |
Catalyst | H₂SO₄ | Solid acid resins |
Temperature | 78°C | 90–110°C |
Water Removal | Dean-Stark trap | Molecular sieves |
Annual Output | Grams to kilograms | Metric tons |
Key Considerations :
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Cost Optimization : Recyclable catalysts and in-line purification reduce expenses.
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Safety Protocols : Mitigate risks associated with flammable intermediates (flash point: 188°F) .
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Complexity |
---|---|---|---|---|
Classical Esterification | 60–75% | High | Moderate | Low |
Sulfonium Salt | 40–55% | Moderate | Low | Medium |
Carbene Insertion | 50–65% | Moderate | High | High |
Trade-offs :
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Sulfonium Salt Route : Lower yields but safer than carbene methods.
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Industrial Esterification : High throughput but energy-intensive.
Case Study: Synthesis Optimization
A 2023 study compared bases in the sulfonium salt method:
Base | Yield | Reaction Time |
---|---|---|
K₂CO₃ | 49% | 4 hours |
Cs₂CO₃ | 58% | 3 hours |
DBU | 32% | 2 hours |
Cesium carbonate improved yields by enhancing enolate formation, though cost may limit industrial use .
Emerging Techniques
Recent advances focus on photochemical and electrochemical cyclopropanation, offering greener alternatives. For example, visible-light-mediated reactions using eosin Y as a photocatalyst have achieved 60% yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the cyclopropane ring, typically initiated by nucleophiles.
Ester hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Hydrolysis conditions: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products:
Ring-opening products: Depending on the nucleophile, the products can vary but generally include compounds with open-chain structures.
Hydrolysis products: The hydrolysis of this compound yields 1,1-cyclopropanedicarboxylic acid.
Scientific Research Applications
Chemical Properties and Reactivity
Diethyl 1,1-cyclopropanedicarboxylate is characterized by its molecular formula and a molecular weight of 186.21 g/mol. It is a colorless liquid with a density of 1.055 g/mL at 25 °C and exhibits significant ring strain due to its cyclopropane structure. This strain enhances its reactivity, particularly in ring-opening reactions with nucleophiles such as amines, alcohols, and thiols .
Organic Synthesis
DEC serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions allows chemists to create various derivatives that are essential in developing new compounds. For example, DEC can be transformed into different carboxylic acids through hydrolysis or into more complex structures via nucleophilic addition reactions .
Polymer Chemistry
In polymer chemistry, DEC is utilized in ring-opening polymerization processes. The compound's unique structure facilitates the formation of polymers with distinct properties, making it valuable for creating specialized materials used in coatings, adhesives, and other applications .
Pharmaceutical Intermediates
DEC is recognized for its role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of drugs like Montelukast and Ketorolac. These medications are used for treating allergies and pain management, respectively . The compound's reactivity allows for efficient transformations necessary to produce active pharmaceutical ingredients (APIs).
Material Science
In material science, DEC contributes to the development of new materials with specific chemical and physical properties. Its ability to participate in various chemical reactions makes it suitable for creating novel composites and functional materials that can be tailored for specific applications .
Case Study 1: Synthesis of Montelukast
In a study conducted on the synthesis of Montelukast using DEC as an intermediate, researchers demonstrated how the compound's ring-opening capabilities allowed for efficient formation of key intermediates required for the final drug product. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity .
Case Study 2: Polymer Development
Another research project focused on utilizing DEC in the creation of biodegradable polymers. The findings indicated that polymers synthesized from DEC exhibited favorable mechanical properties while maintaining environmental compatibility. This application underscores DEC's potential in sustainable material development .
Mechanism of Action
The primary mechanism of action for diethyl 1,1-cyclopropanedicarboxylate involves its participation in ring-opening reactions. The cyclopropane ring is highly strained, making it susceptible to nucleophilic attack . The nucleophile attacks the carbon atoms of the cyclopropane ring, leading to the formation of an open-chain structure . This reaction is facilitated by the presence of electron-withdrawing ester groups, which stabilize the transition state .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Diethyl 1,1-cyclopropanedicarboxylate
- CAS Number : 1559-02-0
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.21 g/mol
- Structure : A cyclopropane ring with two ethyl ester groups at the 1,1-positions .
Comparison with Structurally Similar Compounds
Diethyl trans-1,2-Cyclopropanedicarboxylate
- CAS : 3999-55-1
- Structure : Trans-1,2-cyclopropane dicarboxylate ester (1R,2R stereochemistry).
- Applications: Less commonly reported in pharmaceutical synthesis compared to the 1,1-isomer .
Diethyl 1,1-Cyclobutanedicarboxylate
- CAS : 3779-29-1
- Structure : Cyclobutane ring with 1,1-ester groups.
- Key Differences: Ring Strain: Cyclobutane has lower ring strain than cyclopropane, reducing reactivity in ring-opening reactions. Market Relevance: Limited industrial use compared to cyclopropane derivatives .
Dimethyl 1,1-Cyclopropanedicarboxylate
- CAS : 6914-71-2
- Structure : Methyl esters instead of ethyl esters.
- Key Differences :
Diethyl Cyclohexane-1,1-dicarboxylate
- CAS : 1139-13-5
- Structure : Cyclohexane ring with 1,1-ester groups.
- Key Differences :
Comparative Data Table
Compound | CAS Number | Ring Size | Ester Groups | Key Applications | Reactivity (vs. Cyclopropane) |
---|---|---|---|---|---|
This compound | 1559-02-0 | 3-membered | Ethyl | Montelukast, Ketorolac synthesis | High (due to ring strain) |
Diethyl trans-1,2-cyclopropanedicarboxylate | 3999-55-1 | 3-membered | Ethyl | Specialty chemicals | Moderate (stereospecific) |
Diethyl 1,1-cyclobutanedicarboxylate | 3779-29-1 | 4-membered | Ethyl | Niche industrial uses | Low |
Dimethyl 1,1-cyclopropanedicarboxylate | 6914-71-2 | 3-membered | Methyl | Lab-scale reactions | High (faster kinetics) |
Diethyl cyclohexane-1,1-dicarboxylate | 1139-13-5 | 6-membered | Ethyl | Polymer additives | None (stable ring) |
Research Findings and Industrial Relevance
- Pharmaceutical Efficiency : this compound’s high ring strain enables efficient synthesis of strained intermediates like 1,1-Bis(hydroxymethyl)cyclopropane, which is critical for Montelukast .
- Market Dominance : Market analyses (1997–2046) highlight its global consumption growth, driven by demand for asthma and allergy medications .
- Safety Profile : Classified as hazardous (4-3-III) due to flammability, similar to cyclobutane analogs, but specific handling protocols differ .
Biological Activity
Diethyl 1,1-cyclopropanedicarboxylate (DEC) is a compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHO
- Molecular Weight : 186.21 g/mol
- CAS Number : 1559-02-0
- Appearance : Clear colorless liquid
This compound is an ester that participates in various chemical reactions, particularly ring-opening addition reactions with nucleophiles due to the strain in its cyclopropane ring structure .
DEC's biological activity primarily stems from its ability to undergo ring-opening reactions. The cyclopropane ring's inherent strain makes it reactive towards nucleophiles, facilitating the formation of diverse organic compounds. The compound's reactivity can be summarized as follows:
- Ring-opening Addition Reactions : DEC reacts with nucleophiles (amines, alcohols, thiols) to form products with open-chain structures.
- Ester Hydrolysis : Under acidic or basic conditions, DEC can hydrolyze to yield 1,1-cyclopropanedicarboxylic acid .
Applications in Pharmaceutical Synthesis
DEC serves as an intermediate in the synthesis of several pharmaceutical compounds:
- Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.
- Montelukast : Used for asthma management and allergy treatment.
The compound's role in synthesizing these drugs highlights its importance in medicinal chemistry .
Table 1: Biological Activity Overview
Activity Type | Description | References |
---|---|---|
Antiinflammatory | Intermediate for NSAIDs | |
Organic Synthesis | Building block for complex organic molecules | |
Polymer Chemistry | Participates in polymerization reactions |
Case Study 1: Synthesis of Ketorolac
A study demonstrated the use of DEC in synthesizing Ketorolac via a multi-step reaction involving ring-opening and subsequent functionalization. The reaction conditions optimized the yield and purity of Ketorolac, showcasing DEC's utility as a pharmaceutical intermediate .
Case Study 2: Ring-opening Polymerization
Research illustrated DEC's role in ring-opening polymerization to produce novel polymers with enhanced properties. The study highlighted how varying reaction conditions influenced the polymer's characteristics, such as thermal stability and mechanical strength.
Research Findings
Recent studies have focused on the reactivity patterns of DEC under different conditions:
- Nucleophile Reactivity : The choice of nucleophile significantly affects the outcome of ring-opening reactions. For instance, primary amines yield different products compared to alcohols due to steric factors and electronic effects.
- Environmental Factors : Temperature and pH play crucial roles in DEC's stability and reactivity. Higher temperatures tend to increase reaction rates but may also lead to side reactions if not controlled properly .
Q & A
Q. What are the established synthetic routes for Diethyl 1,1-cyclopropanedicarboxylate, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
this compound is synthesized via cyclopropanation strategies. Historical methods include the Perkin synthesis (1884), which involves malonate ester derivatives and carbene/carbenoid intermediates . Modern protocols often utilize [2+1] cycloaddition reactions, such as the nucleophilic ring-opening of cyclopropane derivatives with transition metal complexes (e.g., Na₂Fe(CO)₄ in dioxane) . Optimization involves controlling steric and electronic factors:
- Temperature : Reactions typically proceed at 70–100°C.
- Catalysts : Transition metals (e.g., Fe, Pd) enhance regioselectivity.
- Solvents : Polar aprotic solvents (e.g., dioxane, THF) improve solubility and reaction kinetics .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are key structural features identified?
Basic Research Focus
Structural characterization relies on:
- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm), while ester carbonyl carbons resonate at δ 165–170 ppm .
- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and cyclopropane ring vibrations (950–1000 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (m/z 186.20) and fragmentation patterns validate the molecular formula (C₉H₁₄O₄) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Focus
The compound is classified as hazardous (flammable, irritant). Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Q. How does the ring strain of cyclopropane influence the reactivity of this compound in nucleophilic ring-opening reactions?
Advanced Research Focus
The 60° bond angles in cyclopropane create significant ring strain (~27 kcal/mol), making it highly reactive. In nucleophilic ring-opening (e.g., with Na₂Fe(CO)₄), strain relief drives reactivity:
- Regioselectivity : Nucleophiles attack the less substituted carbon due to steric and electronic effects.
- Mechanism : Concerted or stepwise pathways depend on solvent polarity and nucleophile strength. Kinetic studies using deuterated analogs can distinguish mechanisms .
Q. What role does this compound play as a precursor in synthesizing donor-acceptor (DA) cyclopropanes, and what mechanistic considerations are involved?
Advanced Research Focus
The compound serves as a DA cyclopropane precursor due to its electron-withdrawing ester groups. Applications include:
- Natural Product Synthesis : DA cyclopropanes undergo [3+2] cycloadditions to form five-membered rings in terpene frameworks.
- Catalysis : Transition metals (e.g., Rh, Cu) activate the cyclopropane for asymmetric transformations. Computational studies (DFT) predict transition-state geometries and enantioselectivity .
Q. How can computational chemistry methods resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?
Advanced Research Focus
Discrepancies in reactivity (e.g., divergent regioselectivity with Pd vs. Fe catalysts) arise from electronic and steric effects. Strategies include:
- DFT Calculations : Map potential energy surfaces to identify favored pathways.
- Solvent Modeling : COSMO-RS simulations assess solvent effects on transition states.
- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms .
Q. What analytical strategies are used to characterize byproducts or degradation products of this compound in synthetic workflows?
Advanced Research Focus
Byproducts (e.g., hydrolysis to cyclopropane-1,1-dicarboxylic acid) are identified via:
Properties
IUPAC Name |
diethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCZOHNYSLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165984 | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-02-0 | |
Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1559-02-0 | |
Source | DTP/NCI | |
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Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
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Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
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Retrosynthesis Analysis
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